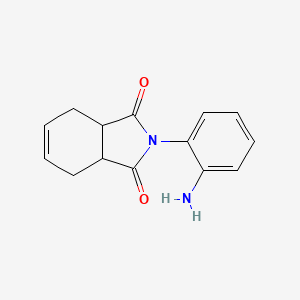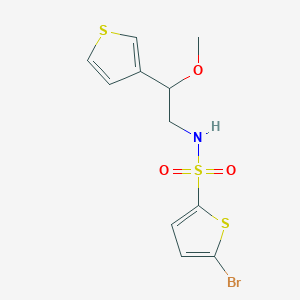
5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a part of the 1,2,3-triazole class of chemicals. Triazoles are a significant class of compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of triazole derivatives often involves multistep reactions starting from readily available substrates. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step reaction using 4-chlorobenzenamine as the starting material (Kan, 2015). This showcases the complexity and intricacy involved in synthesizing specific triazole compounds.
Molecular Structure Analysis
Triazole compounds' molecular structures are often analyzed using X-ray diffraction techniques and optimized using density functional theory (DFT). For example, a related compound's molecular structure was determined using X-ray diffraction and DFT, highlighting the dihedral angles and hydrogen bonding within the structure, contributing to its stability and reactivity (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds can undergo various chemical reactions, including cycloadditions, which are crucial for creating triazole-based scaffolds for medicinal applications. A protocol based on ruthenium-catalyzed cycloaddition has been developed to prepare protected versions of triazole amino acids, showcasing the regiocontrolled synthesis of triazole compounds (Ferrini et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored in various synthetic pathways. For example, a study focused on synthesizing 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from corresponding 5-carbonitriles using catalytic hydrogenation. This process involved palladium in hydrochloric acid and explored the unique protonation behavior of these triazoles (Albert & Taguchi, 1973).
A significant study in crystallography reported the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives, including 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl derivatives. This research focused on understanding the self-assembly and bonding interactions of these compounds, providing insights into their molecular structures and potential applications (Ahmed et al., 2020).
Potential Biological Activities
Triazole compounds have been widely studied for their antimicrobial properties. A study synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, demonstrating their potential in combating various microbial strains (Bektaş et al., 2007).
Another study focused on the synthesis of compounds derived from a similar triazole structure and investigated their inhibition of lipase and α-glucosidase, showing potential therapeutic applications (Bekircan et al., 2015).
Applications in Molecular and Electronic Analysis
- A study conducted molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, derived from similar triazole structures. This research provided valuable insights into the electronic properties and potential applications in material science (Beytur & Avinca, 2021).
Propiedades
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-2-4-12(5-3-11)10-23-16(19)15(21-22-23)17(24)20-14-8-6-13(18)7-9-14/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQDDPWVSQCTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)
![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)





